An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde
Foreword: Navigating the Uncharted Territory of a Novel Scaffold
For researchers and professionals in drug development, the exploration of novel chemical entities is a journey into the unknown. The compound 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde represents such a frontier. As a highly substituted indole, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities, particularly as anticancer agents that target G-quadruplex structures.[1] However, specific experimental data for this particular molecule is not yet prevalent in public literature.
This guide, therefore, is crafted not as a static data sheet, but as a dynamic, methodological framework. It is designed to empower the researcher by providing a robust combination of predictive analysis, based on established chemical principles, and detailed, field-proven protocols for empirical characterization. We will dissect the molecule's constituent parts to forecast its behavior and then lay out the precise experimental pathways to validate these predictions, ensuring a foundation of scientific rigor for any subsequent research or development program.
Molecular Structure and Predicted Physicochemical Profile
The structure of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde combines several key functional groups that dictate its chemical personality: a planar indole core, an electron-withdrawing nitro group, a halogen (fluoro) substituent, a methyl group, and a reactive carbaldehyde moiety. Each of these influences the molecule's physical properties.
Caption: Molecular structure of 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde.
Based on the analysis of its functional groups and data from structurally analogous compounds, we can establish a baseline of predicted properties. This serves as a critical starting point for experimental design.
| Property | Predicted Value / Observation | Rationale & Cited Analogs |
| Molecular Formula | C₁₀H₇FN₂O₃ | Derived from the molecular structure. |
| Molecular Weight | 238.18 g/mol | Calculated from the molecular formula. |
| Appearance | Pale-yellow to yellow-brown solid | Nitroaromatic compounds are typically colored. Analogs like 5-nitro-1H-indole-3-carbaldehyde appear as light yellow to yellow powders.[2] |
| Melting Point | >200 °C (with decomposition) | Indole-3-carbaldehydes often have high melting points. The presence of the nitro group and intermolecular hydrogen bonding from the indole N-H would further increase this value. For example, 6-bromo-1H-indole-3-carbaldehyde melts at 199-204 °C.[3] |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF); Moderately soluble in alcohols (Ethanol, Methanol). | The polar nitro and aldehyde groups are countered by the largely nonpolar indole ring system. High crystallinity will likely limit aqueous solubility. For early-stage testing, DMSO is the solvent of choice.[4][5] |
| pKa (Indole N-H) | ~15-16 | The indole N-H is weakly acidic. The strong electron-withdrawing effects of the nitro and fluoro groups are expected to increase its acidity (lower the pKa) compared to unsubstituted indole (~17).[6] |
Synthesis Pathway: The Vilsmeier-Haack Approach
To perform any physical characterization, the compound must first be synthesized. The most logical and widely used method for introducing a formyl group at the C3 position of an electron-rich indole is the Vilsmeier-Haack reaction .[1][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1] The synthesis would proceed from the precursor, 5-Fluoro-2-methyl-6-nitro-1H-indole, which itself would be prepared via multi-step synthesis, likely involving nitration of a fluoro-methyl-indole precursor.[8]
Empirical Characterization: A Validating Workflow
The following sections provide detailed, self-validating protocols to empirically determine the physical properties of the title compound. The workflow is designed to move from basic physical constants to comprehensive structural elucidation.
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Melting Point Determination
Causality: The melting point is a fundamental physical constant that serves as a primary indicator of a compound's purity. A sharp, narrow melting range (0.5-1.5 °C) is characteristic of a pure crystalline solid, while impurities typically cause a depression and broadening of the melting range.[9][10]
Protocol:
-
Sample Preparation: Ensure the synthesized compound is a fine, dry powder. Tightly pack a small amount into a capillary tube to a height of 1-2 mm.[11][12]
-
Apparatus: Use a calibrated digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with a high-boiling mineral or silicone oil.[9]
-
Initial Determination: Heat the sample rapidly (10-15 °C/min) to find an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. Repeat for consistency.
Solubility Assessment (Shake-Flask Method)
Causality: Solubility is a critical parameter in drug development, directly influencing bioavailability and formulation strategies.[5][13] The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration.[4][14]
Protocol:
-
System Preparation: Prepare saturated solutions by adding an excess of the solid compound to a series of vials containing different solvents of interest (e.g., pH 7.4 phosphate-buffered saline, water, DMSO, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the vials to stand. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[4]
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water). Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard calibration curve.[15]
Spectroscopic and Spectrometric Characterization
This suite of techniques provides unambiguous confirmation of the molecular structure. The data from each method should be cross-correlated to build a cohesive and validated structural assignment.
Causality: NMR provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, allowing for the mapping of the carbon-hydrogen framework and confirmation of substituent placement.[16][17]
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable indole N-H proton.[16]
-
¹H NMR Analysis:
-
Indole N-H: A broad singlet is expected in the downfield region (>11 ppm).
-
Aldehyde Proton: A sharp singlet between 9.5-10.5 ppm.
-
Aromatic Protons: The protons on the indole ring will appear between 7.0-9.0 ppm. The specific splitting patterns (doublets, singlets) will be dictated by their positions relative to the substituents. The H4 and H7 protons will likely show distinct signals.
-
Methyl Protons: A sharp singlet around 2.5 ppm.
-
-
¹³C NMR Analysis:
-
Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, typically >180 ppm.
-
Aromatic Carbons: A series of signals between 110-150 ppm. The carbons attached to the nitro group (C6) and fluorine (C5) will show characteristic shifts and, in the case of C5, coupling to the ¹⁹F nucleus.
-
-
¹⁹F NMR Analysis: A single resonance is expected, with its chemical shift being indicative of its electronic environment on the aromatic ring.
Causality: HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The fragmentation pattern offers corroborating evidence for the compound's structure.[18]
Protocol:
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
-
Analysis:
-
Parent Ion: In positive mode, expect to observe the [M+H]⁺ ion. In negative mode, the [M-H]⁻ ion may be observed. The measured mass should match the calculated exact mass of the molecular formula (C₁₀H₇FN₂O₃) to within 5 ppm.
-
Fragmentation: Tandem MS (MS/MS) will reveal characteristic fragmentation patterns. Expect to see losses corresponding to the nitro group (NO₂, 46 Da), water (H₂O, 18 Da), and the formyl group (CHO, 29 Da).[19][20]
-
Causality: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system, while IR spectroscopy identifies the specific functional groups present based on their vibrational frequencies.
Protocol:
-
UV-Vis Spectroscopy:
-
Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Record the spectrum from 200-700 nm.[21]
-
Expected Absorption: The extended conjugation of the nitroindole system is expected to produce strong absorption bands in the near-UV range (300-400 nm). Nitroindoles typically exhibit strong absorption peaks; for instance, 5-nitroindole absorbs around 322 nm.[8]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Key Frequencies (cm⁻¹):
-
~3300: N-H stretch (indole)
-
~1670-1690: C=O stretch (aromatic aldehyde)
-
~1520 and ~1340: Asymmetric and symmetric N-O stretches (nitro group)
-
~1200-1300: C-F stretch
-
-
Single-Crystal X-ray Diffraction
Causality: This is the ultimate, unambiguous method for determining the three-dimensional atomic structure of a molecule.[22][23] It provides definitive proof of connectivity, stereochemistry, and the packing arrangement in the solid state.[24][25]
Protocol:
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, acetone).
-
Data Collection: Mount a suitable crystal (ideally >20 µm in all dimensions) on a goniometer in a single-crystal X-ray diffractometer.[22] Data is typically collected at low temperatures (~100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The resulting diffraction pattern is analyzed computationally to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.
Conclusion
While direct experimental data for 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde is not yet cataloged, a comprehensive physicochemical profile can be reliably established. By leveraging knowledge from analogous structures, we can predict its properties with a high degree of confidence. More importantly, this guide provides the detailed, validated experimental protocols necessary for any researcher to empirically determine these properties. This systematic approach—from prediction to empirical validation—forms the bedrock of sound scientific investigation and is essential for advancing novel compounds like this one from the laboratory bench toward their potential applications in medicinal chemistry and beyond.
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